molecular formula C28H20N4 B11968239 3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine CAS No. 75564-22-6

3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine

Cat. No.: B11968239
CAS No.: 75564-22-6
M. Wt: 412.5 g/mol
InChI Key: CFTFRXWBXHLEJY-FOXLGCTGSA-N
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Description

3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine is an organic compound with the molecular formula C28H20N4 It is a member of the tetrazocine family, characterized by a four-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine typically involves the reaction of tetraphenylcyclopentadienone with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at around 0°C to room temperature to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and solvents.

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of tetraphenyl-1,2,5,6-tetrazocine-3,4-dione.

    Reduction: Formation of partially or fully reduced tetrazocine derivatives.

    Substitution: Formation of brominated or nitrated tetrazocine derivatives.

Scientific Research Applications

3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine involves its interaction with molecular targets through its nitrogen atoms and phenyl groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylcyclopentadienone: A precursor in the synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine.

    Tetraphenylporphyrin: Shares structural similarities with tetrazocine compounds and is used in similar applications.

    Tetraphenylmethane: Another compound with multiple phenyl groups, used in organic synthesis.

Uniqueness

3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine is unique due to its tetrazocine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

75564-22-6

Molecular Formula

C28H20N4

Molecular Weight

412.5 g/mol

IUPAC Name

(3Z,7Z)-3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine

InChI

InChI=1S/C28H20N4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-32-28(24-19-11-4-12-20-24)27(31-29-25)23-17-9-3-10-18-23/h1-20H/b26-25-,28-27-,29-25?,30-26?,31-27?,31-29?,32-28?,32-30?

InChI Key

CFTFRXWBXHLEJY-FOXLGCTGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C(/N=N/C(=C(\N=N2)/C3=CC=CC=C3)/C4=CC=CC=C4)\C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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